molecular formula C10H10F2O3 B2597765 3-(Difluoromethyl)-5-(methoxymethyl)benzoic acid CAS No. 2248346-16-7

3-(Difluoromethyl)-5-(methoxymethyl)benzoic acid

Cat. No.: B2597765
CAS No.: 2248346-16-7
M. Wt: 216.184
InChI Key: PICRYXVLNXQPGG-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-(methoxymethyl)benzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-(methoxymethyl)benzoic acid typically involves the introduction of difluoromethyl and methoxymethyl groups onto a benzoic acid derivative. One common method is the difluoromethylation of a suitable benzoic acid precursor using difluoromethylating agents. This process can be achieved through various methods, including nucleophilic, electrophilic, and radical difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of method depends on factors such as yield, purity, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-(methoxymethyl)benzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzoic acid core .

Scientific Research Applications

3-(Difluoromethyl)-5-(methoxymethyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-(methoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the methoxymethyl group can influence its solubility and reactivity. These interactions can affect various biological processes and pathways, making the compound a valuable tool in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-5-(methoxymethyl)benzoic acid is unique due to the presence of both difluoromethyl and methoxymethyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(difluoromethyl)-5-(methoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-15-5-6-2-7(9(11)12)4-8(3-6)10(13)14/h2-4,9H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICRYXVLNXQPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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